3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione
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Overview
Description
3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione typically involves the reaction of 4-methylthiophenol with 4-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the azolidine-2,5-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents may be optimized to increase yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted azolidine-2,5-diones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylthio group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenylthio)-1-phenylazolidine-2,5-dione
- 3-(4-Nitrophenylthio)-1-(4-methylphenyl)azolidine-2,5-dione
- 3-(4-Methylphenylthio)-1-(4-chlorophenyl)azolidine-2,5-dione
Uniqueness
3-(4-Methylphenylthio)-1-(4-nitrophenyl)azolidine-2,5-dione is unique due to the presence of both the 4-methylphenylthio and 4-nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-11-2-8-14(9-3-11)24-15-10-16(20)18(17(15)21)12-4-6-13(7-5-12)19(22)23/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELGLVXMSCFYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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